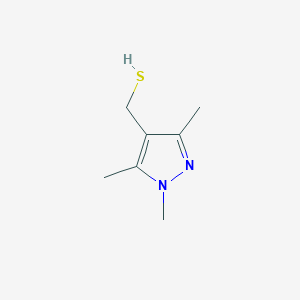
(Trimethyl-1H-pyrazol-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethyl-1H-pyrazol-4-yl)methanethiol is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a pyrazole ring substituted with a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethyl-1H-pyrazol-4-yl)methanethiol typically involves the reaction of pyrazole derivatives with thiol-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Trimethyl-1H-pyrazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
(Trimethyl-1H-pyrazol-4-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Trimethyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. The pyrazole ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(Trimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(Trimethyl-1H-pyrazol-4-yl)methanamine: Contains an amine group instead of a thiol group.
(Trimethyl-1H-pyrazol-4-yl)methane: Lacks the thiol group, making it less reactive.
Uniqueness
(Trimethyl-1H-pyrazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1934777-28-2 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3 |
InChI Key |
BEWUVWHOBOTARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


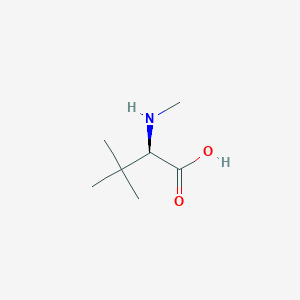


![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)
![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
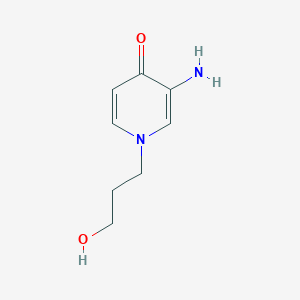
![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)

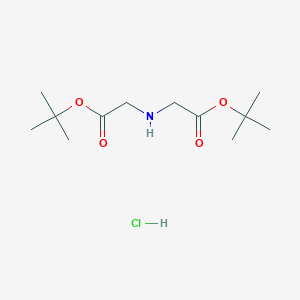
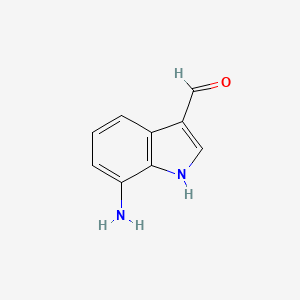
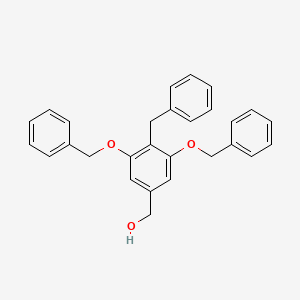
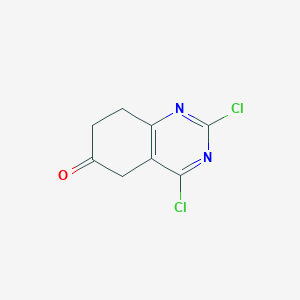
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
